Potassium O-pentyl carbonodithioate-d5
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Overview
Description
Potassium O-pentyl carbonodithioate-d5, also known as Potassium amylxanthate-d5, is a deuterium-labeled compound. It is a derivative of Potassium O-pentyl carbonodithioate, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium O-pentyl carbonodithioate-d5 involves the reaction of carbon disulfide with pentanol-d5 in the presence of potassium hydroxide. The reaction typically occurs under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium O-pentyl carbonodithioate-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the carbonodithioate group to a sulfonate group.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The pentyl group can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl carbonodithioates
Scientific Research Applications
Potassium O-pentyl carbonodithioate-d5 is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: It is investigated for its potential pharmacological properties, including its effects on metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a flotation agent in mineral processing
Mechanism of Action
The mechanism of action of Potassium O-pentyl carbonodithioate-d5 involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding. It can also modify proteins through covalent attachment to thiol groups, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Potassium ethylxanthate: Similar structure but with an ethyl group instead of a pentyl group.
Potassium isopropylxanthate: Contains an isopropyl group instead of a pentyl group.
Potassium butylxanthate: Features a butyl group in place of the pentyl group
Uniqueness
Potassium O-pentyl carbonodithioate-d5 is unique due to its deuterium labeling, which makes it particularly useful in studies involving isotope effects and metabolic tracing. The presence of deuterium can alter the compound’s pharmacokinetics and stability, providing valuable insights into its behavior in biological systems .
Properties
Molecular Formula |
C6H11KOS2 |
---|---|
Molecular Weight |
207.4 g/mol |
IUPAC Name |
potassium;4,4,5,5,5-pentadeuteriopentoxymethanedithioate |
InChI |
InChI=1S/C6H12OS2.K/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1/i1D3,2D2; |
InChI Key |
YIBBMDDEXKBIAM-LUIAAVAXSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCOC(=S)[S-].[K+] |
Canonical SMILES |
CCCCCOC(=S)[S-].[K+] |
Origin of Product |
United States |
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